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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GSK-7975A,

a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. By

synthesizing data from key research articles, this document details the molecular interactions,

quantitative inhibitory profiles, and experimental methodologies used to characterize this

compound.

Core Mechanism of Action
GSK-7975A functions as a powerful and orally available inhibitor of CRAC channels, which are

critical for store-operated calcium entry (SOCE) in numerous cell types. The primary

components of CRAC channels are the endoplasmic reticulum (ER) calcium sensor, Stromal

Interaction Molecule 1 (STIM1), and the pore-forming subunit, Orai, located in the plasma

membrane.

The inhibitory action of GSK-7975A occurs downstream of the initial activation steps of the

CRAC signaling cascade. Evidence from Förster Resonance Energy Transfer (FRET)

microscopy demonstrates that GSK-7975A does not interfere with STIM1 oligomerization or

the subsequent interaction between STIM1 and Orai1.[1][2][3][4] Instead, GSK-7975A is

proposed to act as an allosteric blocker of the Orai channel pore.[5] This suggests that the

compound binds to a site on the Orai subunit that is distinct from the STIM1 binding site,

inducing a conformational change that prevents calcium ion permeation.
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Recent studies using whole-cell electrophysiology in Rat Basophilic Leukemia (RBL-1) cells

suggest that GSK-7975A acts exclusively from the extracellular side of the plasma membrane

to inhibit CRAC currents. The affinity of GSK-7975A for the Orai channel appears to be

influenced by the geometry of the channel's selectivity filter. This is supported by findings that

Orai1 pore mutants with altered calcium selectivity, such as E106D, exhibit significantly

reduced sensitivity to GSK-7975A.

The inhibition by GSK-7975A is characterized by a relatively slow onset and is not readily

reversible upon washout. This kinetic profile, which is slower than that of the inorganic pore

blocker La³⁺, suggests that GSK-7975A may have restricted access to its binding site within

the channel complex.

Quantitative Inhibitory Profile
The inhibitory potency of GSK-7975A has been quantified across various cell types and

experimental conditions. The half-maximal inhibitory concentration (IC₅₀) values highlight its

efficacy against different Orai channel isoforms.

Cell
Type/Condition

Orai Isoform(s) Method IC₅₀ Value (µM) Reference

HEK293 cells Orai1/STIM1
Electrophysiolog

y
~4.1

HEK293 cells Orai3/STIM1
Electrophysiolog

y
~3.8

RBL cells

(endogenous)
CRAC

Calcium Imaging

(Thapsigargin-

induced Ca²⁺

entry)

~0.8

Human

Pancreatic

Acinar Cells

ORAI1

Calcium Imaging

(Thapsigargin-

induced Ca²⁺

influx)

30-50 µM

(effective

concentrations)

Human Lung

Mast Cells
CRAC

Calcium Influx

Assay

3 µM (significant

reduction)
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Table 1: Summary of reported IC₅₀ values and effective concentrations for GSK-7975A.

Signaling Pathway and Mechanism of Inhibition
Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling events in CRAC

channel activation and the proposed mechanism of GSK-7975A inhibition.
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Caption: CRAC Channel Activation Pathway.
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Caption: Mechanism of GSK-7975A Inhibition.

Experimental Protocols
The characterization of GSK-7975A has relied on several key experimental techniques. Below

are detailed methodologies for these approaches.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents (ICRAC) flowing through CRAC

channels.

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding human STIM1

and Orai1 (or Orai3). RBL-1 cells are used for studying endogenous CRAC channels.

Store Depletion: Intracellular calcium stores are depleted passively by including a calcium

chelator (e.g., 10-20 mM BAPTA or EGTA) in the intracellular pipette solution. This depletion

triggers the activation of STIM1 and subsequent CRAC channel opening.

Recording Solutions:

Intracellular (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA (or EGTA),

10 HEPES, adjusted to pH 7.2 with CsOH.

Extracellular (Bath) Solution (in mM): 140 NaCl, 10 HEPES, 10 Glucose, 2.8 KCl, 1 MgCl₂,

20 CaCl₂, adjusted to pH 7.4 with NaOH.

Voltage Protocol: Cells are held at a holding potential of 0 mV. ICRAC is elicited by applying

hyperpolarizing voltage ramps (e.g., from +100 mV to -100 mV over 100 ms) every 2-5

seconds. The inward current at negative potentials (e.g., -80 mV) is measured.

Drug Application: GSK-7975A, dissolved in DMSO, is added to the extracellular bath solution

at desired concentrations (e.g., 1-10 µM). For intracellular application experiments, the

compound is included in the pipette solution.

Data Analysis: The peak inward current density (pA/pF) is measured before and after drug

application to determine the extent of inhibition. IC₅₀ values are calculated by fitting

concentration-response data to a Hill equation.
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Caption: Electrophysiology Workflow.

Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]ᵢ) in populations of

cells.

Cell Preparation and Dye Loading: Cells are plated on glass coverslips and incubated with a

calcium-sensitive fluorescent dye, such as Fura-2/AM (typically 2-5 µM), for 30-60 minutes at

room temperature in a standard Ringer's solution.

Store Depletion: SOCE is induced by depleting ER calcium stores with a sarco/endoplasmic

reticulum Ca²⁺-ATPase (SERCA) pump inhibitor, such as thapsigargin (1-2 µM), in a

calcium-free external solution.

Measurement of Calcium Influx: After store depletion, a calcium-containing solution (e.g., 2

mM CaCl₂) is re-added to the cells. The subsequent increase in [Ca²⁺]ᵢ, indicative of SOCE,

is measured.

Drug Application: Cells are pre-incubated with GSK-7975A for a specified period (e.g., 10-30

minutes) before the re-addition of external calcium.

Data Acquisition: The fluorescence intensity of the dye is measured using a fluorescence

microscope equipped with a ratiometric imaging system (for Fura-2, excitation at 340 nm and

380 nm, emission at 510 nm). The ratio of emissions (F340/F380) is proportional to [Ca²⁺]ᵢ.

Data Analysis: The peak or plateau of the calcium signal following calcium re-addition is

compared between control and drug-treated cells to quantify the inhibition of SOCE.

Förster Resonance Energy Transfer (FRET) Microscopy
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FRET is used to measure the proximity of two fluorescently tagged proteins, providing insights

into protein-protein interactions.

Constructs:

STIM1 Oligomerization: Cells are co-transfected with STIM1 tagged with a FRET donor

(e.g., CFP-STIM1) and a FRET acceptor (e.g., YFP-STIM1).

STIM1-Orai1 Interaction: Cells are co-transfected with STIM1-CFP and Orai1-YFP.

Experiment: Cells are imaged using a confocal or wide-field fluorescence microscope

capable of FRET measurements. A baseline FRET signal is established. Store depletion is

induced with thapsigargin, which should increase the FRET signal as STIM1 molecules

oligomerize or bind to Orai1. GSK-7975A (e.g., 10 µM) is then applied to the cells.

Data Analysis: The FRET efficiency or ratio is monitored over time. A lack of change in the

FRET signal after drug application, following store depletion, indicates that the drug does not

interfere with the protein-protein interaction being studied.

Selectivity Profile
GSK-7975A demonstrates good selectivity for CRAC channels. When tested against a panel of

other ion channels, it showed little to no effect on many, although some off-target activity has

been noted. For instance, it has been reported to potently block TRPV6 channels and has

reduced effects on L-type calcium channels (CaV1.2).

Conclusion
GSK-7975A is a selective and potent inhibitor of CRAC channels that acts via an allosteric

blockade of the Orai pore. Its mechanism, which is downstream of STIM1 activation and

STIM1-Orai1 coupling, makes it a valuable tool for studying the physiological roles of SOCE.

The detailed methodologies and quantitative data presented in this guide provide a

comprehensive resource for researchers utilizing GSK-7975A in their investigations and for

professionals involved in the development of CRAC channel-targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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